molecular formula C11H10Cl2N2O2S B12194243 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene

Cat. No.: B12194243
M. Wt: 305.2 g/mol
InChI Key: PWVYFBFPAMAPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene is an organic compound with the molecular formula C11H10Cl2N2O2S. It features a dichlorobenzene ring substituted with a sulfonyl group linked to a 3,5-dimethylpyrazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Dichlorobenzenes: Resulting from nucleophilic substitution.

    Pyrazolones and Pyrazolines: From oxidation and reduction of the pyrazole ring.

    Sulfonamides and Sulfonate Esters: From reactions involving the sulfonyl group

Mechanism of Action

The mechanism by which 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene exerts its effects involves interactions with specific molecular targets:

Properties

Molecular Formula

C11H10Cl2N2O2S

Molecular Weight

305.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3

InChI Key

PWVYFBFPAMAPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.